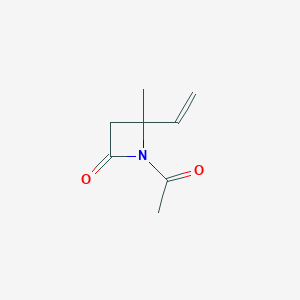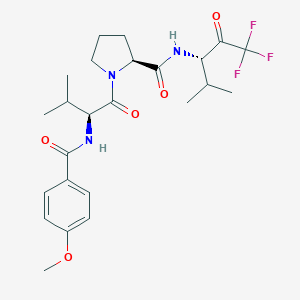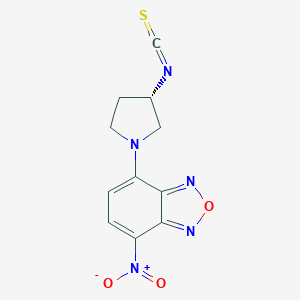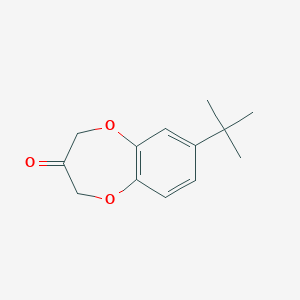
1-Acetyl-4-ethenyl-4-methylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-4-ethenyl-4-methylazetidin-2-one, also known as acetyllevocarnitine or ALCAR, is a naturally occurring compound that is synthesized in the human body. It is a derivative of the amino acid L-carnitine and is involved in the metabolism of fatty acids. ALCAR has gained attention in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of ALCAR is not fully understood, but it is believed to work by increasing the production of acetylcholine, a neurotransmitter that plays a role in cognitive function and memory. ALCAR may also work by improving mitochondrial function and reducing oxidative stress.
Biochemische Und Physiologische Effekte
ALCAR has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of acetylcholine, improve mitochondrial function, and reduce oxidative stress. ALCAR has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
ALCAR has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. ALCAR is also stable and can be stored for long periods of time. However, there are limitations to the use of ALCAR in laboratory experiments. It can be difficult to determine the optimal dosage and concentration for use in experiments, and there may be variability in the results obtained due to differences in experimental conditions.
Zukünftige Richtungen
There are a number of potential future directions for research on ALCAR. One area of interest is the potential use of ALCAR as a therapeutic agent for neurological disorders such as Alzheimer's disease. Other potential areas of research include the use of ALCAR as an anti-inflammatory and antioxidant agent, and the development of new synthesis methods for ALCAR that are more efficient and cost-effective.
Synthesemethoden
ALCAR can be synthesized through the reaction of L-carnitine with acetic anhydride. The reaction results in the acetylation of the amino group of L-carnitine, forming ALCAR. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
ALCAR has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant effects. ALCAR has also been studied for its potential to improve cognitive function and memory in individuals with Alzheimer's disease and other neurological disorders.
Eigenschaften
CAS-Nummer |
160291-17-8 |
|---|---|
Produktname |
1-Acetyl-4-ethenyl-4-methylazetidin-2-one |
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
1-acetyl-4-ethenyl-4-methylazetidin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-4-8(3)5-7(11)9(8)6(2)10/h4H,1,5H2,2-3H3 |
InChI-Schlüssel |
ADDUTEMMEFNWMV-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=O)CC1(C)C=C |
Kanonische SMILES |
CC(=O)N1C(=O)CC1(C)C=C |
Synonyme |
2-Azetidinone, 1-acetyl-4-ethenyl-4-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI)](/img/structure/B71207.png)


![Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester](/img/structure/B71212.png)

![(2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde](/img/structure/B71215.png)






![Furo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B71229.png)